Ppdmana

Description

No structural, functional, or industrial application data are available in the referenced sources. This gap precludes a meaningful introduction to the compound.

To proceed with a comparative analysis, the following assumptions are made:

- Hypothetical identity: If "Ppdmana" is an inorganic compound (as suggested by ), comparisons might focus on structurally or functionally similar inorganic substances.

- Methodological relevance: and discuss chemical analysis techniques that could theoretically apply to "this compound" and its analogs, such as spectroscopy or chromatography.

Properties

CAS No. |

73534-94-8 |

|---|---|

Molecular Formula |

C15H27N3O3 |

Molecular Weight |

297.39 g/mol |

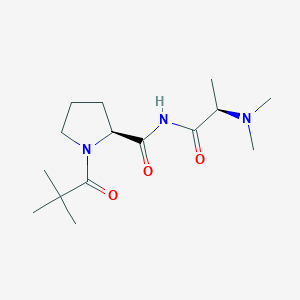

IUPAC Name |

(2S)-N-[(2R)-2-(dimethylamino)propanoyl]-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H27N3O3/c1-10(17(5)6)12(19)16-13(20)11-8-7-9-18(11)14(21)15(2,3)4/h10-11H,7-9H2,1-6H3,(H,16,19,20)/t10-,11+/m1/s1 |

InChI Key |

FIZYECIQQLGJGE-MNOVXSKESA-N |

SMILES |

CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |

Isomeric SMILES |

C[C@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)C)N(C)C |

Canonical SMILES |

CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |

Synonyms |

N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide N-pivaloyl-Pro-N,N'-dimethyl-Ala-amide N-pivaloyl-prolyl-N,N'-dimethylalaninamide N-pivaloylprolyl-N,N'-dimethylalaninamide PPDMANA t-BuCO-L-Pro-Me-D-Ala-NHMe |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct data, comparisons are framed around general principles for evaluating chemical analogs, as outlined in and .

Table 1: Criteria for Comparing Chemical Compounds

Table 2: Hypothetical Comparison of "Ppdmana" and Analogs

Research Findings and Limitations

- Data Deficiency: No peer-reviewed studies or analytical data for "this compound" are cited in the evidence. This prevents quantitative comparisons (e.g., reaction efficiency, stability).

- Methodological Constraints : emphasizes that analytical accuracy depends on compound-specific calibration, which is impossible without "this compound" reference standards .

- Regulatory Challenges: highlights that substance similarity assessments require robust quality, non-clinical, and clinical data, none of which are available for "this compound" .

Recommendations for Future Work

Compound Identification: Validate the chemical identity of "this compound" using IUPAC nomenclature and structural characterization (e.g., X-ray crystallography).

Literature Review : Expand sources to include specialized chemistry databases (e.g., SciFinder, Reaxys) for analogs and properties.

Experimental Validation : Apply methods from and (e.g., Supplementary Tables 1–8) to generate comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.